molecular formula C10H14ClN3OS B2383142 Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride CAS No. 1052543-68-6

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride

Cat. No.: B2383142
CAS No.: 1052543-68-6
M. Wt: 259.75
InChI Key: SMJSAFYQRRKEQZ-UHFFFAOYSA-N
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Description

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is a compound that features a thiophene ring, an oxadiazole ring, and a propylamine group. Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene ring and the propylamine group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a condensation reaction with a thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings with the propylamine group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, including detailed research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring a thiophene ring and an oxadiazole ring. Its molecular formula is C10H14ClN3OSC_{10}H_{14}ClN_3OS with a molar mass of 259.75 g/mol. The presence of these rings contributes to its biological activity, particularly in the modulation of various biochemical pathways.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study on related compounds indicated that derivatives with similar structural features exhibited significant inhibition of tumor growth in various cancer cell lines.

  • In vitro Studies : The compound has been tested against HCT116 colorectal cancer cells, showing promising results in reducing cell viability. The mechanism appears to involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
  • In vivo Studies : In a xenograft model using nude mice, related compounds demonstrated a reduction in tumor volume comparable to established treatments, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The structural components are believed to enhance its ability to penetrate microbial membranes and disrupt cellular functions.

  • Fungicidal Activity : A recent study reported that compounds similar to this compound exhibited high efficacy against various fungal strains, with EC50 values indicating potent activity .

The biological activity of this compound is attributed to several mechanisms:

  • HDAC Inhibition : By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Oxidative Stress Induction : The thiophene moiety can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemFindingsReference
AnticancerHCT116 CellsSignificant reduction in cell viability
In vivo Tumor GrowthNude Mice XenograftsTumor volume reduced by 60%
AntimicrobialVarious Fungal StrainsHigh efficacy with EC50 values < 10 mg/L

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJSAFYQRRKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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